molecular formula C16H15N5O3 B287505 methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate

methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate

Katalognummer B287505
Molekulargewicht: 325.32 g/mol
InChI-Schlüssel: CNTAWOQMFCWXKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate, also known as MAP, is a chemical compound that has gained significant attention in the field of scientific research. MAP belongs to the class of pyrazole-based compounds and has been extensively studied for its potential applications in various scientific fields.

Wirkmechanismus

The mechanism of action of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate involves the inhibition of certain enzymes, such as protein kinases and phosphodiesterases. methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate binds to the active site of these enzymes, preventing their activity and thereby affecting various cellular processes. Additionally, methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been found to induce apoptosis in certain cancer cells, which is mediated through the activation of certain signaling pathways.
Biochemical and Physiological Effects:
methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and induce apoptosis in these cells. Additionally, methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has also been shown to affect various cellular processes, such as cell cycle progression and DNA synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool compound for studying the mechanism of action of these enzymes. Additionally, the synthesis of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been optimized to yield a high purity product with a good yield. However, one of the limitations of using methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

The potential applications of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in various scientific fields make it an interesting compound for future research. Some of the future directions for research on methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate include:
1. Studying the structure-activity relationship of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate and its analogs to develop more potent inhibitors of certain enzymes.
2. Investigating the potential use of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in the treatment of various diseases, such as cancer and inflammatory diseases.
3. Studying the mechanism of action of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in more detail to understand its effects on various cellular processes.
4. Developing new synthetic routes for the production of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate and its analogs to improve the yield and purity of the compounds.
5. Investigating the potential use of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in combination with other drugs for the treatment of certain diseases.
Conclusion:
In conclusion, methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound that has gained significant attention in the field of scientific research. Its potent inhibitory activity against certain enzymes and potential applications in various scientific fields make it an interesting compound for future research. The synthesis method of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been optimized to yield a high purity product with a good yield. However, its potential toxicity may limit its use in certain experiments. Future research on methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate should focus on understanding its mechanism of action in more detail and investigating its potential use in the treatment of various diseases.

Synthesemethoden

The synthesis of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate involves a multi-step reaction process. The starting material for the synthesis is 6-bromo-2-methyl-4-phenoxypyrimidine, which is reacted with 4-aminopyrazole to form the intermediate compound. This intermediate is then reacted with methyl chloroformate to yield the final product, methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate. The synthesis of methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been optimized to yield a high purity product with a good yield.

Wissenschaftliche Forschungsanwendungen

Methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biological research. methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been found to exhibit potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various cellular processes. methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has also been studied for its potential anticancer and anti-inflammatory properties. Additionally, methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been used as a tool compound in various biological studies to understand the mechanism of action of certain enzymes and proteins.

Eigenschaften

Produktname

methyl 5-amino-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate

Molekularformel

C16H15N5O3

Molekulargewicht

325.32 g/mol

IUPAC-Name

methyl 5-amino-1-(2-methyl-6-phenoxypyrimidin-4-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C16H15N5O3/c1-10-19-13(21-15(17)12(9-18-21)16(22)23-2)8-14(20-10)24-11-6-4-3-5-7-11/h3-9H,17H2,1-2H3

InChI-Schlüssel

CNTAWOQMFCWXKC-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3C(=C(C=N3)C(=O)OC)N

Kanonische SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3C(=C(C=N3)C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.